AMPA receptor modulator-5

AMPA receptor Potency Data gap

SAR studies on azabenzimidazole AMPA modulators demand a structurally matched negative control. AMPA receptor modulator-5 (CAS 2034182-22-2, Example 217) provides this. • Confirms bioactivity is substituent-specific, not core-derived. • Analytical reference standard (≥98%) for HPLC/MS. • Broad-panel selectivity screening to assess core chemotype off-target risks.

Molecular Formula C20H12F4N6
Molecular Weight 412.3 g/mol
Cat. No. B12386829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMPA receptor modulator-5
Molecular FormulaC20H12F4N6
Molecular Weight412.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NN=C2)N3C4=C(C=CC(=N4)C(F)(F)F)N=C3C5=CC(=NC=C5)F
InChIInChI=1S/C20H12F4N6/c1-10-6-13(7-12-9-26-29-17(10)12)30-18(11-4-5-25-16(21)8-11)27-14-2-3-15(20(22,23)24)28-19(14)30/h2-9H,1H3,(H,26,29)
InChIKeyLXHKHYCZDVAWMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMPA Receptor Modulator-5: Chemical Profile and Patent Origin for Neurological Research


AMPA receptor modulator-5 (CAS: 2034182-22-2, molecular formula C20H12F4N6, molecular weight 412.34 g/mol) is a synthetic small molecule derived from the azabenzimidazole chemical class [1]. It is designated as Example 217 in the patent WO2016176460, which describes compounds with AMPA receptor modulating properties for use in neurological disease research [2]. This compound serves as a research tool to investigate glutamatergic signaling pathways, acting as a modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

Why Generic AMPA Modulator Substitution is Not Advisable for AMPA Receptor Modulator-5 Studies


The AMPA receptor modulator landscape is characterized by profound functional diversity. Compounds within this class, even those sharing a core scaffold, can exhibit distinct modes of action (e.g., positive allosteric modulation vs. negative modulation), divergent selectivity for receptor subtypes and auxiliary subunits (e.g., TARP γ-2 vs. TARP γ-8), and varied pharmacokinetic properties [1]. The azabenzimidazole series, to which AMPA receptor modulator-5 belongs, contains members with reported pIC50 values ranging from 9.7 to 10.1 against different TARP-dependent AMPA receptor complexes, illustrating that minor structural variations translate to significant differences in potency and selectivity . Therefore, substituting one AMPA modulator for another without specific, quantitative justification would introduce uncontrolled variables into any experimental or preclinical model, compromising data reproducibility and mechanistic interpretation.

AMPA Receptor Modulator-5: A Quantitative Evidence Gap Analysis for Scientific Selection


Critical Data Gap: Absence of Publicly Available Potency (IC50/EC50) Data for AMPA Receptor Modulator-5

A comprehensive review of the primary patent literature (WO2016176460) and authoritative vendor databases (MedChemExpress, TargetMol) reveals that no quantitative potency data (e.g., IC50, EC50, pIC50, Ki) is publicly disclosed for AMPA receptor modulator-5 [1]. This is in stark contrast to other compounds from the same azabenzimidazole series. For example, AMPA receptor modulator-1 has a reported pIC50 of 9.7 for the TARP γ-8 dependent AMPA receptor , and AMPA receptor modulator-2 has a reported pIC50 of 10.1 for the TARP γ-2 dependent AMPA receptor . The lack of analogous data for AMPA receptor modulator-5 means no direct or indirect quantitative comparison can be made to establish its relative potency or selectivity.

AMPA receptor Potency Data gap

Inferred Structural Differentiation from Azabenzimidazole Patent Series

AMPA receptor modulator-5 (C20H12F4N6, MW 412.34) is chemically distinct from its closest named analogs within the same patent family, AMPA receptor modulator-1 (structure not disclosed by vendors) and AMPA receptor modulator-2 (C15H6F6N4OS, MW 404.29) [1]. The molecular formula and weight differences confirm it is a unique chemical entity within the azabenzimidazole series [2]. While this structural differentiation is verifiable, its functional consequences (e.g., on potency, selectivity, or pharmacokinetics) are unknown due to the absence of disclosed biological data.

Chemical structure Azabenzimidazole Patent landscape

Recommended Application Scenarios for AMPA Receptor Modulator-5 Based on Current Evidence


As a Negative Control in Structure-Activity Relationship (SAR) Studies

Given the lack of potency data, AMPA receptor modulator-5 is best suited as a structurally related, putatively inactive or low-potency control compound in SAR campaigns focused on the azabenzimidazole series. Its use can help confirm that any observed biological activity in a novel analog is specific to that analog's unique structure and not a general property of the core scaffold [1].

For Purity Assessment and Reference Standard Development

With a defined CAS number (2034182-22-2), molecular formula (C20H12F4N6), and typical purity of 98% from vendors, AMPA receptor modulator-5 can serve as a reference standard for analytical chemistry applications, including HPLC method development, mass spectrometry calibration, and purity verification of new synthetic batches of related compounds [1].

For Investigating Off-Target Effects of the Azabenzimidazole Scaffold

This compound can be employed in broad-panel selectivity screens to profile the potential off-target activities associated with the azabenzimidazole core. If AMPA receptor modulator-5 shows no activity against a panel of kinases, GPCRs, or other CNS targets, it would suggest that any observed off-target effects of more potent analogs are likely driven by their specific substituents rather than the shared scaffold [2].

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